molecular formula C7H15NO3 B13624107 (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol

Cat. No.: B13624107
M. Wt: 161.20 g/mol
InChI Key: OVAWLCNENYVNLI-KNVOCYPGSA-N
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Description

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a methoxyethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-methoxyethanol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using oxidizing agents.

    Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines.

Scientific Research Applications

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S)-2-(Methoxymethyl)pyrrolidine-3,4-diol: A similar compound with a different substitution pattern.

    (3R,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(3S,4R)-1-(2-methoxyethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C7H15NO3/c1-11-3-2-8-4-6(9)7(10)5-8/h6-7,9-10H,2-5H2,1H3/t6-,7+

InChI Key

OVAWLCNENYVNLI-KNVOCYPGSA-N

Isomeric SMILES

COCCN1C[C@H]([C@H](C1)O)O

Canonical SMILES

COCCN1CC(C(C1)O)O

Origin of Product

United States

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